ethyl 2-(2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-AMIDO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-AMIDO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazole ring. The final step involves esterification to form the ethyl acetate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to ensure consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-AMIDO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
ETHYL 2-(2-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-AMIDO}-1,3-THIAZOL-4-YL)ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism by which ETHYL 2-(2-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-AMIDO}-1,3-THIAZOL-4-YL)ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(8-METHYL-4-OXO-4H-PYRIDO[1,2-A][1,3,5]TRIAZIN-2-YL)SULFANYL]ACETATE: Similar structure but with a triazine ring instead of a thiazole ring.
4-HYDROXY-2-QUINOLONES: Similar heterocyclic structure with different functional groups and biological activities
Uniqueness
The uniqueness of ETHYL 2-(2-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-AMIDO}-1,3-THIAZOL-4-YL)ACETATE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16N4O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H16N4O4S/c1-3-25-14(22)6-11-9-26-17(19-11)20-15(23)12-7-18-13-5-4-10(2)8-21(13)16(12)24/h4-5,7-9H,3,6H2,1-2H3,(H,19,20,23) |
InChI Key |
ZGQGOYWEHUKTFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.